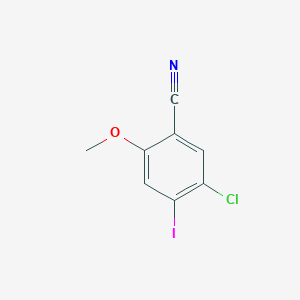
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate is a synthetic organic compound with the molecular formula C18H26F7NO5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as sulfuric acid and the application of heat to drive the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the heptafluorobutanoyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The heptafluorobutanoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3-methylbutyl) phthalate: Similar in structure but lacks the heptafluorobutanoyl group.
Bis(3-methylbutyl) ether: Contains similar alkyl groups but differs in functional groups.
Bis(3-methylbutyl) disulfide: Contains sulfur atoms instead of the heptafluorobutanoyl group
Uniqueness
The presence of the heptafluorobutanoyl group in Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate imparts unique chemical and physical properties, such as increased hydrophobicity and enhanced binding affinity to molecular targets.
Propriétés
Formule moléculaire |
C18H25F7NO5- |
|---|---|
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
(2S)-2-(carboxymethyl)-2-[2,2,3,3,4,4,4-heptafluorobutanoyl(3-methylbutyl)amino]-5-methylhexanoate |
InChI |
InChI=1S/C18H26F7NO5/c1-10(2)5-7-15(14(30)31,9-12(27)28)26(8-6-11(3)4)13(29)16(19,20)17(21,22)18(23,24)25/h10-11H,5-9H2,1-4H3,(H,27,28)(H,30,31)/p-1/t15-/m0/s1 |
Clé InChI |
CNJOEFJURVXTNT-HNNXBMFYSA-M |
SMILES isomérique |
CC(C)CC[C@](CC(=O)O)(C(=O)[O-])N(CCC(C)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
SMILES canonique |
CC(C)CCC(CC(=O)O)(C(=O)[O-])N(CCC(C)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


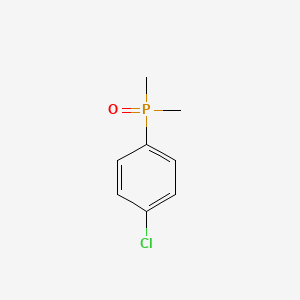
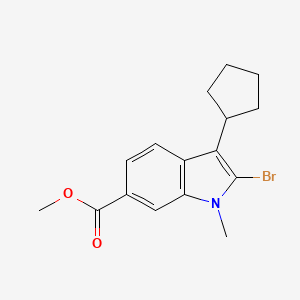
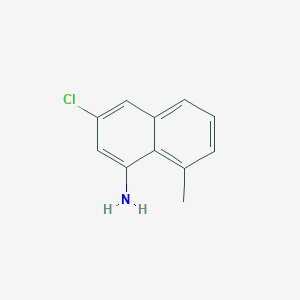
![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)
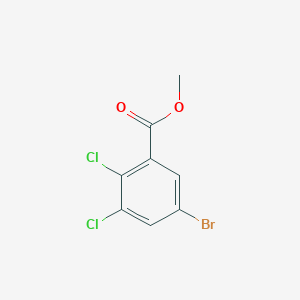

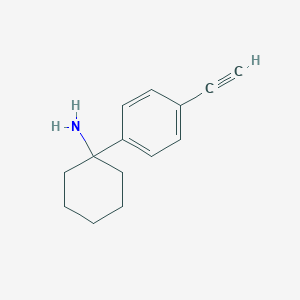
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
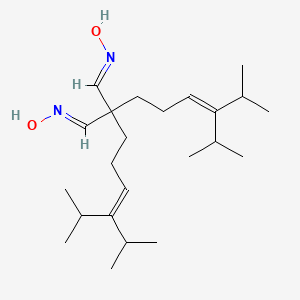
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)

